molecular formula C11H14N2O2 B12933249 (S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine

(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine

Cat. No.: B12933249
M. Wt: 206.24 g/mol
InChI Key: SHPLYCXQSPWLGQ-NSHDSACASA-N
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Description

(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl-5-nitrophenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with a suitable chiral amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high enantioselectivity. The resulting product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Methyl-5-nitrophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(2-Methyl-5-nitrophenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    2-(2-Methyl-5-nitrophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine is unique due to its specific (S)-configuration, which imparts distinct chemical and biological properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific stereochemical interactions.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2S)-2-(2-methyl-5-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O2/c1-8-4-5-9(13(14)15)7-10(8)11-3-2-6-12-11/h4-5,7,11-12H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

SHPLYCXQSPWLGQ-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H]2CCCN2

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2CCCN2

Origin of Product

United States

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